Predicted Metabolic Hydrolysis Resistance vs. N-Aryl 5-Methylisoxazole-3-carboxamide (UTL-5g)
The target compound's spirocyclic amine carboxamide linkage is expected to be substantially more resistant to human carboxylesterase (hCE)-mediated hydrolysis than the N-aryl amide linkage in UTL-5g. Representative data: UTL-5g is hydrolyzed by hCE1b and hCE2 with Vₘₐ₉ = 11.1 nmol/min/mg and Kₘ = 41.6 µM in human liver microsomes, with hCE2 exhibiting approximately 30-fold higher catalytic efficiency than hCE1b [1]. Spirocyclic amine amides, such as those in the 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane series, demonstrated sufficient metabolic stability to achieve oral efficacy in rodent pain models following lead optimization [2]. The target compound's 7-oxaspiro[3.5]nonan-1-amine moiety is structurally analogous to these spirocyclic cores, supporting the inference of reduced esterase susceptibility [2].
| Evidence Dimension | hCE-mediated hydrolysis susceptibility |
|---|---|
| Target Compound Data | No direct hCE hydrolysis data available; spirocyclic amines in analogous scaffolds demonstrated stability suitable for oral dosing [2]. |
| Comparator Or Baseline | UTL-5g (N-(2,4-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide): Vₘₐ₉ = 11.1 nmol/min/mg, Kₘ = 41.6 µM in HLM; hCE2 Vₘₐ₉/Kₘ ~30-fold higher than hCE1b [1]. |
| Quantified Difference | Not directly quantifiable; class-level inference suggests substantially reduced hydrolysis rate for spirocyclic amine amide relative to N-aryl amide. |
| Conditions | UTL-5g hydrolysis measured in human liver microsomes (HLM) and recombinant hCE1b/hCE2 at pH 7.4, 37°C [1]; spirocyclic FAAH inhibitor stability inferred from in vivo oral PK in rodent pain models [2]. |
Why This Matters
For cell-based screening or in vitro pharmacology extending beyond 2–4 hours, the target compound is likely to maintain effective concentration longer than N-aryl amide analogs, reducing the risk of false-negative results due to prodrug hydrolysis.
- [1] Wu J, Shaw J, Dubaisi S, Valeriote F, Li J. In Vitro Metabolism and Drug-Drug Interaction Potential of UTL-5g, a Novel Chemo- and Radioprotective Agent. Drug Metab Dispos. 2014;42(12):2058-2067. DOI: 10.1124/dmd.114.059360. View Source
- [2] Meyers MJ, et al. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. Bioorg Med Chem Lett. 2011;21(21):6545-6553. PMID: 21924613. View Source
